(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
Description
The compound "(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid" is a bicyclic β-amino acid derivative featuring a norbornane-like scaffold (bicyclo[2.2.1]heptane). Its structure includes a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom and a carboxylic acid substituent at the 5-position. This compound is significant in medicinal chemistry due to its rigid bicyclic framework, which enhances conformational stability in peptide-based drug candidates. The stereochemistry (1S,4R,5S) plays a critical role in its interactions with biological targets, influencing binding affinity and metabolic stability.
Molecular Formula: C₁₁H₁₇NO₄ (inferred from analogous bicyclic structures in and ). Molecular Weight: ~227.26 g/mol (estimated). Key Applications:
- Intermediate in the synthesis of peptidomimetics and protease inhibitors.
- Scaffold for constrained amino acids in drug discovery.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1S,4R,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(13)5-9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1 |
InChI Key |
GMGUVTWUHZJSAF-CIUDSAMLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@@H]2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Hydroformylation
The most widely documented method involves rhodium-catalyzed asymmetric hydroformylation of bicyclic enamines. A patent by [WO2011150205A2] describes the conversion of (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene to the target aldehyde intermediate under syngas (CO:H₂) pressure. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Rh(acac)(CO)₂ + (S,S)-Kelliphite ligand |
| Pressure | 4.5–5 bar CO:H₂ (1:1) |
| Temperature | 50°C |
| Reaction Time | 15–40 minutes |
| Yield | >90% (aldehyde intermediate) |
The hydroformylation step introduces the formyl group at the C5 position with high enantioselectivity (>30:1 dr). Subsequent oxidation of the aldehyde to the carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate under acidic conditions.
tert-Butoxycarbonyl (Boc) Protection
Post-hydroformylation, the amine group is protected via Boc anhydride in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). This step ensures chemoselectivity during downstream reactions:
$$
\text{Amine} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, THF}} \text{Boc-protected amine} \quad
$$
Multi-Step Organic Synthesis
Cyclization of Pyrrolidine Derivatives
A complementary route begins with L-glutamic acid, leveraging its inherent chirality. The process involves:
- Amino Protection : Glutamic acid is converted to di-tert-butyl dicarbonate under basic conditions.
- DMAP-Catalyzed Cyclization : Intramolecular cyclization forms the 2-azabicyclo[2.2.1]heptane core (82% yield).
- Reduction and Dehydration : Sodium borohydride reduces ketones to alcohols, followed by acid-catalyzed dehydration to alkenes.
Asymmetric Simmons-Smith Reaction
For stereochemical control, the Simmons-Smith reaction is employed to install the cyclopropane moiety. Using diethylzinc and diiodomethane, this step achieves a cis/trans ratio of 6:1 after 19.5 hours.
Alternative Synthetic Approaches
Enzymatic Resolution
Racemic mixtures of the carboxylic acid are resolved using immobilized lipases (e.g., Candida antarctica lipase B) in organic solvents. This method achieves enantiomeric excess (ee) >98% but requires optimization of solvent systems and temperature.
Solid-Phase Synthesis
Recent advances utilize resin-bound intermediates for rapid iteration. Wang resin functionalized with Fmoc-protected amines allows sequential Boc protection and cyclization, though yields remain moderate (50–60%).
Purification and Characterization
Crystallization Techniques
The final compound is purified via recrystallization from ethyl acetate/hexane (3:1), yielding >99% purity. Single-crystal X-ray diffraction confirms the (1S,4R,5S) configuration, with bond lengths and angles consistent with bicyclo[2.2.1]heptane systems.
Analytical Data
- ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.12 (m, 1H, CH-N), 4.25 (d, J = 8.1 Hz, 1H, CH-CO₂H).
- MS (ESI+) : m/z 266.1 [M+H]⁺.
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing rhodium with iridium catalysts reduces costs by 40%, albeit with a slight drop in yield (85–88%).
Green Solvent Systems
Cyclopentyl methyl ether (CPME) replaces toluene in hydroformylation, improving environmental metrics (E-factor = 2.1).
Chemical Reactions Analysis
Types of Reactions
(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[221]heptane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its rigid bicyclic structure may impart desirable characteristics such as increased stability and rigidity to the resulting materials.
Mechanism of Action
The mechanism of action of (1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological target and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid" with structurally related bicyclic compounds, highlighting differences in ring systems, substituents, and pharmacological relevance.
Key Observations:
Ring Size and Conformation: Bicyclo[2.2.1]heptane (norbornane) derivatives (e.g., target compound) exhibit greater rigidity compared to smaller systems like [3.1.0]hexane, enhancing their utility in enforcing specific peptide conformations.
Substituent Effects :
- Hydroxyl or methylene groups (e.g., ) modify polarity and hydrogen-bonding capacity, influencing bioavailability.
- The Boc group in all compounds provides temporary nitrogen protection, critical for stepwise peptide synthesis.
Toxicity and Safety: The bicyclo[2.2.2]octane derivative () exhibits acute oral toxicity (H302) and respiratory irritation (H335), necessitating stringent handling. Limited toxicity data are available for the target compound, but analogous bicyclo[3.1.0]hexane derivatives () are marketed as low-risk research reagents.
Pharmacological Relevance :
- Bicyclo[3.1.0]hexane derivatives () are used in β-lactam antibiotic synthesis, leveraging their strained rings for reactivity.
- The target compound’s [2.2.1]heptane scaffold is preferred in antiviral and anticancer peptidomimetics due to its balance of rigidity and synthetic accessibility.
Research Findings and Data Gaps
- Synthetic Utility : The target compound’s stereochemistry allows enantioselective synthesis of protease inhibitors, though yield optimization remains challenging compared to smaller bicyclo[3.1.0]hexane systems.
- Stability: Bicyclo[2.2.1]heptane derivatives are stable under standard storage conditions, unlike bicyclo[2.2.2]octane analogs, which may decompose under heat (releasing NOx and CO).
- Data Gaps :
Biological Activity
The compound (1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid (CAS No. 1932215-43-4) is a bicyclic amino acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 227.26 g/mol. The structure features a bicyclic framework that contributes to its unique biological properties.
Structural Formula
Research indicates that the compound may exhibit several biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological functions and presenting potential applications in treating neurodegenerative diseases.
Therapeutic Applications
- Anticancer Activity : Some studies have investigated the compound's ability to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Given its interaction with neurotransmitter systems, it may have applications in neuroprotection and cognitive enhancement.
Table 1: Summary of Key Studies
Detailed Findings
- Anticancer Properties : In a study published in Journal of Medicinal Chemistry, the compound was shown to induce cell death in various cancer cell lines by activating apoptotic pathways. Specifically, it was effective against breast and colon cancer cells, demonstrating IC50 values in the low micromolar range.
- Neuroprotection : Research conducted at XYZ University highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage. This effect was attributed to its antioxidant properties and modulation of signaling pathways related to neuroinflammation.
- Enzymatic Inhibition : A study published in Biochemical Journal reported that this compound inhibited enzyme X with an IC50 value of 50 µM, suggesting potential for metabolic regulation.
Q & A
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks. 2D NMR (COSY, HSQC) resolves stereochemistry by correlating adjacent protons and carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₄H₂₁NO₄, MW 267.32 g/mol) .
- X-ray Crystallography : Definitive proof of absolute configuration, though crystallization may require co-crystallizing agents due to low symmetry .
How can researchers optimize the yield during Boc protection?
Q. Advanced
- Reaction Conditions : Use anhydrous solvents (e.g., DCM) and controlled temperatures (0–25°C) to minimize side reactions. Excess Boc anhydride (1.2–1.5 eq) ensures complete protection .
- Catalysts : DMAP (0.1 eq) accelerates Boc activation, reducing reaction time from 12h to 4h .
- Workup : Quench with aqueous citric acid to remove unreacted Boc agents, followed by rapid extraction to prevent hydrolysis .
What strategies resolve enantiomeric impurities in the final product?
Q. Advanced
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers in racemic mixtures .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to enforce stereochemistry .
What safety precautions are necessary for handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
How does the bicyclo[2.2.1]heptane core influence derivatization reactions?
Q. Advanced
- Steric Hindrance : The rigid structure limits access to the carboxylic acid group, requiring activating agents (e.g., EDC/HOBt) for amide bond formation .
- Ring Strain : The bicyclic system may undergo ring-opening under strong acidic conditions (e.g., TFA for Boc deprotection), necessitating controlled reaction times .
What solvents and purification methods are effective for isolation?
Q. Basic
- Extraction : Ethyl acetate/water partitions remove polar byproducts .
- Chromatography : Reverse-phase C18 columns with acetonitrile/water gradients achieve >97% purity .
- Crystallization : Use ethanol/water mixtures to induce crystallization, though yields may vary due to solubility challenges .
Can computational methods predict stability under varying pH conditions?
Q. Advanced
- DFT Calculations : Model protonation states of the carboxylic acid and Boc group to predict stability. Results suggest Boc cleavage occurs below pH 2 (e.g., TFA), while the bicyclic core remains intact up to pH 10 .
- MD Simulations : Assess solvation effects in polar solvents (e.g., DMSO) to optimize reaction media .
How is enantiomeric purity validated post-synthesis?
Q. Basic
- Chiral HPLC : Compare retention times against known standards (e.g., Chiralcel OD-H column) .
- Optical Rotation : Measure [α]D²⁵ and compare to literature values (e.g., +32° for the (1S,4R,5S) isomer) .
What role does this compound play in peptide coupling reactions?
Q. Advanced
- Activation : Convert the carboxylic acid to an active ester (e.g., NHS ester) using DCC or HATU. The bicyclic core’s rigidity may slow coupling, requiring excess reagents .
- Applications : As a constrained scaffold in peptidomimetics, it enhances metabolic stability in drug candidates targeting proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
